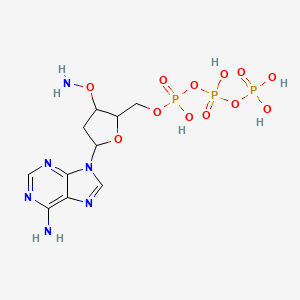
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is a synthetic organic compound with a unique structure characterized by an azidomethyl group, a methoxy group, and three hydroxyl groups attached to a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol typically involves multiple steps starting from readily available precursors. One common route includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor, such as a hexose derivative.
Introduction of the Azidomethyl Group: This step often involves the substitution of a leaving group (e.g., a halide) with an azide ion (N₃⁻) under nucleophilic substitution conditions.
Hydroxylation: The hydroxyl groups are typically introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The azide group can be reduced to an amine.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving azide or methoxy groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antiviral or anticancer agents due to the bioactivity associated with azide-containing compounds.
Industry
In the materials science industry, this compound can be used in the synthesis of novel polymers or as a precursor for functional materials with specific properties.
Mecanismo De Acción
The mechanism by which (3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol exerts its effects depends on its application. For instance, in medicinal chemistry, the azide group can participate in bioorthogonal reactions, allowing for the selective targeting of biomolecules. The methoxy and hydroxyl groups can interact with biological targets through hydrogen bonding and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S)-2-Hydroxymethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
(3S,5S)-2-Azidomethyl-6-ethoxy-tetrahydro-pyran-3,4,5-triol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(3S,5S)-2-Azidomethyl-6-methoxy-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C7H13N3O5 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(azidomethyl)-6-methoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C7H13N3O5/c1-14-7-6(13)5(12)4(11)3(15-7)2-9-10-8/h3-7,11-13H,2H2,1H3 |
Clave InChI |
DITZTAYZVSZBCC-UHFFFAOYSA-N |
SMILES canónico |
COC1C(C(C(C(O1)CN=[N+]=[N-])O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)








![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)
